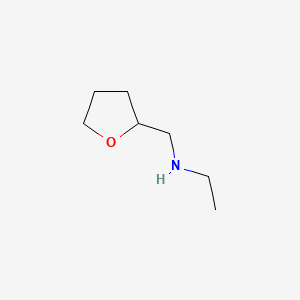

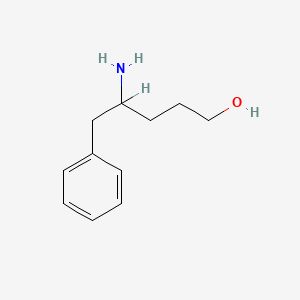

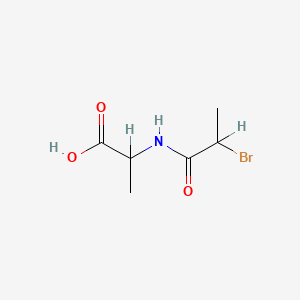

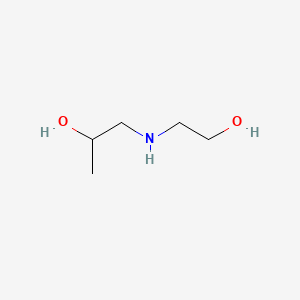

4-Amino-5-phenylpentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-Amino-5-phenylpentan-1-ol involves complex reactions, starting from basic chemical precursors to obtain the desired compound. For example, the synthesis of racemic aminosugar lactones demonstrates a method of creating complex molecules through a series of reactions starting with basic chemical precursors (Egli & Dreiding, 1986). Similarly, compounds containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid have been synthesized and tested for inhibition of HIV-1 protease, showing the potential therapeutic applications of related compounds (Raju & Deshpande, 1991).

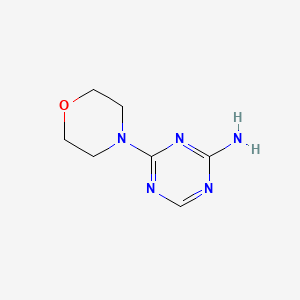

Molecular Structure Analysis

The molecular structure of 4-Amino-5-phenylpentan-1-ol and similar compounds is crucial for understanding their chemical behavior. Studies on the stereochemistry of binding to HIV-1 protease with inhibitors containing isomers of related compounds provide insight into the importance of molecular structure in biological interactions (Raju & Deshpande, 1991).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Amino-5-phenylpentan-1-ol can be understood through studies on similar compounds. For example, the synthesis and characterization of metal(II) complexes with related ligands highlight the chemical reactivity and potential for forming complexes with metals, which can have various applications in catalysis and materials science (Ejidike & Ajibade, 2015).

Physical Properties Analysis

The physical properties of 4-Amino-5-phenylpentan-1-ol, such as solubility, melting point, and boiling point, are essential for its application in different fields. While specific studies on the physical properties of 4-Amino-5-phenylpentan-1-ol were not found, research on related compounds provides a basis for understanding these properties. For example, the synthesis and properties of aminomethyloxy derivatives of (1-Propylsulfanyl)pentane discuss the solubility and potential applications of similar compounds (Dzhafarov et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability, and degradation pathways, are crucial for the practical application of 4-Amino-5-phenylpentan-1-ol. Studies on related compounds, like the synthesis and properties of aminomethyloxy derivatives, offer insights into these aspects (Dzhafarov et al., 2010).

Applications De Recherche Scientifique

Asymmetric Synthesis Methodology

4-Amino-5-phenylpentan-1-ol is utilized in asymmetric synthesis methods. For instance, it's used in the enantioselective synthesis of syn/anti-1,3-amino alcohols, employing proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes (Jha, Kondekar, & Kumar, 2010).

Inhibitory Studies on HIV-1 Protease

Research has been conducted on inhibitors containing isomers of 4-amino-5-phenylpentan-1-ol for HIV-1 protease. Specific isomers of this compound have shown to be potent inhibitors, indicating its potential use in antiviral drug development (Raju & Deshpande, 1991).

Precursor for Bioactive Molecules

This compound serves as a precursor for synthesizing various bioactive molecules. An example is its use in the hydrogenation process to create precursors for trans-4-methylproline (Nevalainen & Koskinen, 2001).

Organotin(IV) Complexes in Anticancer Drugs

4-Amino-5-phenylpentan-1-ol derivatives are involved in the creation of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have been studied for their cytotoxic effects against various human tumor cell lines, contributing to cancer research (Basu Baul, Basu, Vos, & Linden, 2009).

Synthesis of β, γ-Diamino Acids

It is used in the synthesis of β, γ-diamino acids, which are crucial in the development of various pharmaceutical compounds (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).

Antimalarial Drug Development

This compound is also a component in the synthesis of antimalarial drugs. The development of such drugs involves understanding structure-activity relationships, crucial for designing effective antimalarial agents (Werbel et al., 1986).

Constituent in AM-Toxins

The derivatives of 4-Amino-5-phenylpentan-1-ol form part of the constituent amino acids in AM-toxins, which have applications in the study of phytopathology and plant-microbe interactions (Shimohigashi, Lee, & Izumiya, 1976).

Safety And Hazards

The safety information available indicates that “4-Amino-5-phenylpentan-1-ol” has several hazard statements including H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .

Propriétés

IUPAC Name |

4-amino-5-phenylpentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c12-11(7-4-8-13)9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINCJZTERKRFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-phenylpentan-1-ol | |

CAS RN |

82590-43-0 |

Source

|

| Record name | Benzenepentanol, delta-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082590430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC304581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B1266525.png)